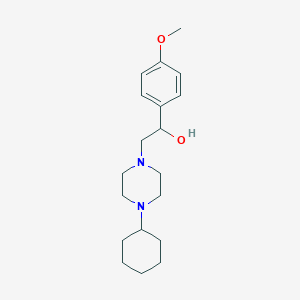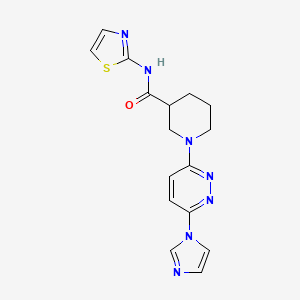
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3-phenylpropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3-phenylpropyl)urea, commonly known as CPPU, is a synthetic plant growth regulator that has been extensively studied for its potential application in agriculture. CPPU is a white crystalline powder that is soluble in water and commonly used to promote fruit growth and increase crop yield.
Scientific Research Applications
Electro-Fenton Degradation of Antimicrobials
Urea derivatives, such as triclocarban, undergo degradation via electro-Fenton systems, highlighting their role in environmental chemistry and pollution control. This process generates various intermediates, emphasizing the reactivity of urea compounds in oxidative conditions and their potential applications in wastewater treatment and environmental remediation (Sirés et al., 2007).
Synthesis of Hydroxamic Acids and Ureas from Carboxylic Acids
Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement demonstrates the synthesis of ureas from carboxylic acids, showcasing the versatility of urea derivatives in organic synthesis. This method offers an environmentally friendly and cost-effective approach to producing ureas, highlighting their importance in drug development and material science (Thalluri et al., 2014).
Environmental Exposure to Plasticizers
The study on the exposure to plasticizers like 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), relates to the broader context of urea derivatives' environmental impact. Monitoring oxidative metabolites in urine suggests potential biomarkers for assessing environmental exposure levels, emphasizing the need for research on the environmental and health impacts of various chemicals, including urea derivatives (Silva et al., 2013).
Improved Synthesis Methods
The synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives catalyzed by urea under ultrasound demonstrates innovative methods to improve synthesis efficiency. This highlights urea derivatives' role in catalyzing reactions, potentially leading to new materials and pharmaceuticals (Li et al., 2012).
properties
IUPAC Name |
1-(2-cyclohexyl-2-hydroxyethyl)-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c21-17(16-11-5-2-6-12-16)14-20-18(22)19-13-7-10-15-8-3-1-4-9-15/h1,3-4,8-9,16-17,21H,2,5-7,10-14H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGLJOJZBBXXGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)NCCCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3-phenylpropyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

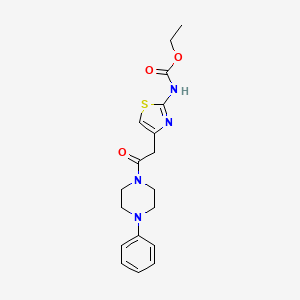

![6-Chloro-3-[4-(4-methoxy-phenyl)-thiazol-2-yl]-chromen-2-one](/img/structure/B2884972.png)
![2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide](/img/structure/B2884973.png)

![(2E)-1-(4-chlorophenyl)-3-{5-nitro-2-[4-(trifluoromethyl)piperidin-1-yl]phenyl}prop-2-en-1-one](/img/structure/B2884979.png)
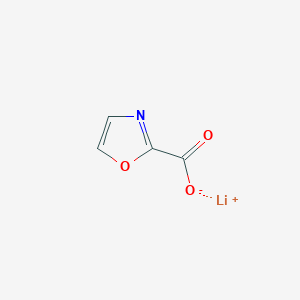

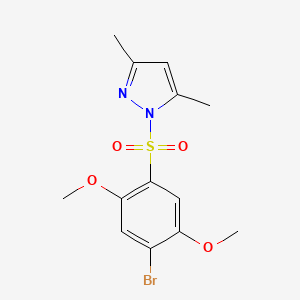
![[1-(2-Methoxyethyl)cyclopent-3-en-1-yl]methanol](/img/structure/B2884983.png)

